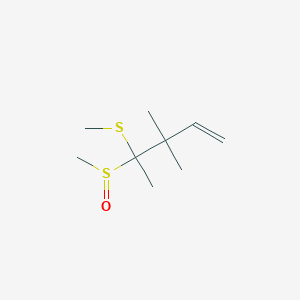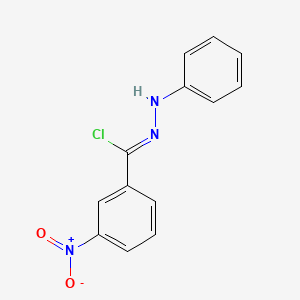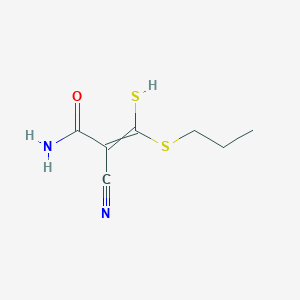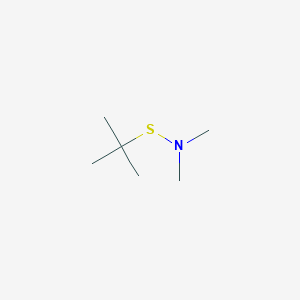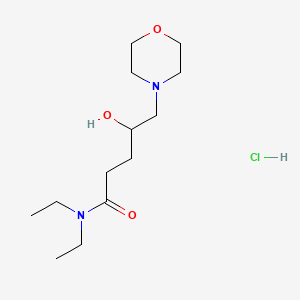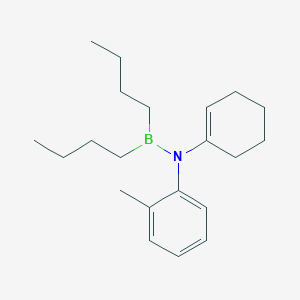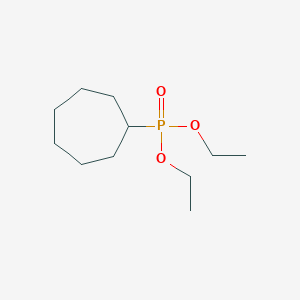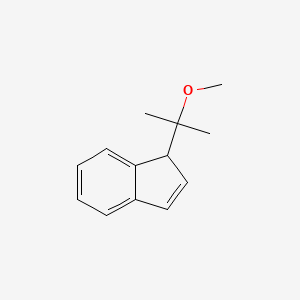
1-(2-Methoxypropan-2-yl)-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methoxypropan-2-yl)-1H-indene is a chemical compound with a unique structure that combines an indene core with a methoxypropan-2-yl group
Métodos De Preparación
The synthesis of 1-(2-Methoxypropan-2-yl)-1H-indene typically involves the reaction of indene with 2-methoxypropan-2-yl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactants and products. Industrial production methods may involve the use of continuous flow reactors to optimize yield and purity.
Análisis De Reacciones Químicas
1-(2-Methoxypropan-2-yl)-1H-indene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced indene derivatives.
Substitution: Electrophilic substitution reactions can occur at the indene ring, with common reagents including halogens and nitrating agents. These reactions typically yield halogenated or nitrated indene derivatives.
Aplicaciones Científicas De Investigación
1-(2-Methoxypropan-2-yl)-1H-indene has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme inhibition.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and inflammation.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other complex molecules.
Mecanismo De Acción
The mechanism of action of 1-(2-Methoxypropan-2-yl)-1H-indene involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxypropan-2-yl group can enhance the compound’s binding affinity to these targets, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparación Con Compuestos Similares
1-(2-Methoxypropan-2-yl)-1H-indene can be compared with other similar compounds, such as:
4-(2-Methoxypropan-2-yl)-1-methylcyclohex-1-ene: This compound shares the methoxypropan-2-yl group but has a different core structure, leading to distinct chemical and biological properties.
1-(2-Methoxypropoxy)propan-2-ol: Another compound with a similar functional group, but differing in its overall molecular framework.
Propiedades
Número CAS |
64909-95-1 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
1-(2-methoxypropan-2-yl)-1H-indene |
InChI |
InChI=1S/C13H16O/c1-13(2,14-3)12-9-8-10-6-4-5-7-11(10)12/h4-9,12H,1-3H3 |
Clave InChI |
IBOAPYUOJJVRSX-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C1C=CC2=CC=CC=C12)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R)-3-hydroxy-2-[(1S)-1-methoxy-2-oxoethoxy]propanal](/img/structure/B14490030.png)


![N~2~,N~3~-Bis[(pyridin-3-yl)methyl]pyridine-2,3-dicarboxamide](/img/structure/B14490055.png)

